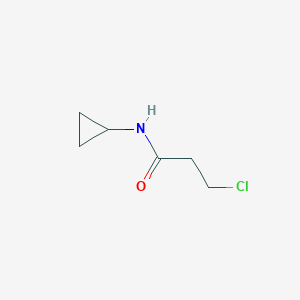

3-chloro-N-cyclopropylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-cyclopropylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c7-4-3-6(9)8-5-1-2-5/h5H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEXBRLULOKKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407316 | |

| Record name | 3-chloro-N-cyclopropylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573994-60-2 | |

| Record name | 3-chloro-N-cyclopropylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-N-cyclopropylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 3 Chloro N Cyclopropylpropanamide

Reactions Involving the Halogen Moiety

The chlorine atom at the 3-position of the propanamide chain serves as a leaving group, making this position susceptible to reactions that involve the formation of new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the adjacent amide carbonyl group activates the C-Cl bond towards nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles. While specific studies on 3-chloro-N-cyclopropylpropanamide are not extensively documented in publicly available literature, the reactivity of analogous 3-halopropanamides suggests that it would readily undergo substitution reactions with common nucleophiles.

Potential nucleophilic substitution reactions could include:

Amination: Reaction with primary or secondary amines to yield the corresponding 3-amino-N-cyclopropylpropanamide derivatives.

Thiolation: Displacement by thiolates to form 3-thioether-N-cyclopropylpropanamides.

Alkoxylation: Substitution with alkoxides to produce 3-alkoxy-N-cyclopropylpropanamides.

These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of solvent and temperature can influence the reaction rate and yield.

Interactive Data Table: Plausible Nucleophilic Substitution Reactions

| Nucleophile | Product | Potential Conditions |

| Ammonia (B1221849) | 3-amino-N-cyclopropylpropanamide | Ethanolic ammonia, sealed tube, heat |

| Piperidine (B6355638) | 3-(piperidin-1-yl)-N-cyclopropylpropanamide | K₂CO₃, Acetonitrile, reflux |

| Sodium thiophenoxide | 3-(phenylthio)-N-cyclopropylpropanamide | NaH, THF, room temperature |

| Sodium methoxide | 3-methoxy-N-cyclopropylpropanamide | Methanol, reflux |

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Chan-Lam)

Modern synthetic chemistry offers powerful palladium- and copper-catalyzed cross-coupling reactions for the formation of C-C and C-heteroatom bonds. Although specific examples with this compound are not readily found, its structure is amenable to these transformations.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. This would lead to the formation of a new carbon-carbon bond at the 3-position.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine would provide an alternative and often more versatile method for C-N bond formation compared to traditional nucleophilic substitution, particularly for less nucleophilic amines.

Chan-Lam Coupling: This copper-catalyzed reaction offers a complementary method for the formation of C-N and C-O bonds, typically using boronic acids as the coupling partners under milder conditions than some palladium-catalyzed systems.

Interactive Data Table: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-aryl-N-cyclopropylpropanamide |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 3-(phenylamino)-N-cyclopropylpropanamide |

| Chan-Lam Coupling | Phenol | Cu(OAc)₂, Pyridine (B92270) | 3-phenoxy-N-cyclopropylpropanamide |

Reactions Involving the Amide Functional Group

The amide bond is generally robust, but it can undergo transformation under specific conditions, providing another avenue for modifying the structure of this compound.

Amide Hydrolysis and Formation

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. chemguide.co.uksavemyexams.comfiveable.me

Acid-Catalyzed Hydrolysis: Heating this compound in the presence of a strong acid, such as aqueous sulfuric or hydrochloric acid, would yield 3-chloropropanoic acid and cyclopropylamine (B47189) (as its ammonium salt).

Base-Catalyzed Hydrolysis: Refluxing with a strong base, such as aqueous sodium hydroxide, would produce the sodium salt of 3-chloropropanoic acid and cyclopropylamine. chemguide.co.uk

The formation of the amide bond is the reverse of hydrolysis and is a key step in the synthesis of this compound itself, typically involving the reaction of 3-chloropropanoyl chloride with cyclopropylamine.

Reductions of the Amide Moiety

The carbonyl group of the amide can be reduced to a methylene (B1212753) group, converting the amide into an amine. A powerful reducing agent is required for this transformation.

Lithium Aluminum Hydride (LiAlH₄) Reduction: Treatment of this compound with a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF) would be expected to reduce the amide to the corresponding amine, yielding 3-chloro-N-cyclopropylpropan-1-amine. youtube.comacsgcipr.orgncert.nic.in It is important to note that the chloro substituent may also be susceptible to reduction under these harsh conditions, potentially leading to a mixture of products.

Transformations of the Cyclopropyl (B3062369) Ring

The cyclopropyl group, while generally stable, possesses inherent ring strain that can be exploited in certain chemical transformations, particularly under conditions that involve the formation of cationic or radical intermediates.

Ring-Opening Reactions: In the presence of strong acids or Lewis acids, N-cyclopropyl amides can undergo ring-opening rearrangements. rsc.org For instance, treatment with aluminum chloride (AlCl₃) has been shown to promote the rearrangement of N-cyclopropylamides to N-(2-chloropropyl)amides. rsc.org This suggests that under certain acidic conditions, the cyclopropyl ring in this compound could potentially open to form a more stable carbocationic intermediate, which could then be trapped by a nucleophile. The stability of the cyclopropyl group is generally high, and it often remains intact during many common organic transformations. hyphadiscovery.com However, its susceptibility to ring-opening can be influenced by the reaction conditions and the presence of activating groups.

Cycloaddition Reactions: While less common for simple N-cyclopropyl amides, the cyclopropyl ring can participate in cycloaddition reactions, particularly when activated by adjacent functionalities or under photochemical conditions. These reactions often involve the cleavage of one of the C-C bonds of the three-membered ring.

Despite a comprehensive search of scientific literature and patent databases, no specific examples of "this compound" being utilized as a precursor in the synthesis of more complex molecules have been identified.

The chemical structure of this compound, featuring a reactive chloro group at the 3-position and an amide functionality, suggests its potential as a precursor for various chemical transformations. A plausible and chemically sound synthetic pathway would involve the intramolecular cyclization to form N-cyclopropyl-azetidin-2-one, a β-lactam. This type of reaction is a well-established method for the synthesis of four-membered lactam rings, typically proceeding via an intramolecular nucleophilic substitution where the amide nitrogen displaces the chlorine atom.

However, the absence of specific documented examples in the searched literature and patent databases prevents the presentation of detailed research findings, reaction conditions, yields, and the characterization of resulting complex molecules, as required by the prompt. The available information focuses on the synthesis of related compounds, such as other substituted amides or different cyclopropane (B1198618) derivatives, but does not provide a direct synthetic route starting from this compound.

Therefore, while the potential for this compound to act as a precursor in complex molecule synthesis is theoretically sound, there is currently no available scientific or patent literature to substantiate this role with concrete examples and experimental data.

Derivatives and Analogues of 3 Chloro N Cyclopropylpropanamide in Chemical Research

Structural Modifications and Design Rationale

The design of derivatives based on the 3-chloro-N-cyclopropylpropanamide scaffold is often guided by the principles of rational drug design, which aims to develop molecules with specific biological activities. nih.gov Structural modifications are strategically planned to enhance properties such as target binding, selectivity, and pharmacokinetic profiles. nih.gov

A key modification involves the substitution of the chlorine atom, which acts as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups and heterocyclic systems. The cyclopropyl (B3062369) group and the amide linkage are often retained as they can contribute to the molecule's conformational rigidity and ability to form hydrogen bonds, which are crucial for receptor interactions.

The rationale behind these modifications often involves bioisosteric replacement, where one functional group is replaced by another with similar steric and electronic properties to improve biological activity or other drug-like characteristics. researchgate.net For instance, the amide group can be a bioisostere for an ester, while the introduction of various heterocyclic rings can modulate a compound's lipophilicity, solubility, and metabolic stability. researchgate.net

Fluorination is another common design strategy employed in the modification of related scaffolds like 2-phenylcyclopropylmethylamines. nih.gov The introduction of fluorine atoms can alter the electronic properties of the molecule and enhance its metabolic stability, leading to more potent and selective compounds. nih.gov The design process is often supported by computational methods, such as molecular docking, to predict how these modifications will affect the binding of the molecule to its biological target. nih.govnih.gov

Cyclopropylpropanamide Scaffolds in Medicinal Chemistry Research

The cyclopropylpropanamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds designed to interact with different biological targets. Researchers have explored the incorporation of diverse chemical moieties to this core structure, leading to the discovery of novel compounds with potential therapeutic applications.

The piperidine (B6355638) ring is a common heterocyclic motif in medicinal chemistry, valued for its ability to introduce a three-dimensional character to a molecule and serve as a scaffold for further functionalization. nih.govsemanticscholar.org The incorporation of piperidine moieties into the cyclopropylpropanamide scaffold can lead to compounds with a range of pharmacological activities. semanticscholar.orgnih.gov Chiral piperidine scaffolds are particularly important in drug design as they can significantly influence a molecule's biological activity and selectivity. researchgate.netresearchgate.net

Research has shown that the position of substituents on the piperidine ring is crucial for the biological activity of the resulting derivatives. researchgate.net For example, in a series of GLP-1R agonists, a substituent at the 4-position of the piperidine ring resulted in poor potentiation of the receptor. researchgate.net The synthesis of these derivatives often involves the hydrogenation of pyridine (B92270) precursors or various cyclization reactions. nih.gov The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important area of research in organic chemistry. nih.gov

Table 1: Research on Cyclopropylpropanamide Derivatives with Piperidine Moieties

| Derivative Class | Synthetic Approach | Key Research Finding |

| N-benzyl-piperidine linked multipotent molecules | Utilization of nipecotic acid building blocks | High free radical scavenging properties observed, with potential applications in Alzheimer's disease treatment. ajchem-a.com |

| Carbamoylpiperidine derivatives | Combination of AChE inhibition and antioxidant activity | Development of multi-targeted drugs for Alzheimer's disease. ajchem-a.com |

| Piperidine-3-carboxylic acid analogs | Synthesis of various analogs | Identification of potential anticonvulsant properties. ajchem-a.com |

| Piperidine-substituted sulfonamides | Introduction of methyl groups on the piperidine ring | The position of the methyl group influences anticancer activity. ajchem-a.com |

Pyrazole (B372694) and Pyridazine (B1198779) Conjugates

Pyrazole and its derivatives are pharmacologically significant scaffolds that exhibit a wide range of biological activities. nih.govnih.gov The incorporation of a pyrazole nucleus into other molecular frameworks is a common strategy in drug discovery. nih.govnih.gov The synthesis of pyrazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition and condensation reactions. nih.gov

Similarly, pyridazine derivatives have attracted attention in medicinal chemistry. The synthesis of these conjugates often involves nucleophilic substitution reactions on a suitable pyridazine core.

Table 2: Research on Pyrazole and Pyridazine Conjugates of Cyclopropylpropanamide

| Conjugate Type | Synthetic Method | Potential Application |

| Pyrazole Derivatives | 1,3-dipolar cycloaddition of a vinyl derivative with a nitrilimine. nih.gov | Diverse pharmacological activities including anti-inflammatory and antipsychotic. nih.gov |

| Pyridazine Derivatives | Nucleophilic substitution on a pyridazine core. | Varied, depending on the overall molecular structure. |

Oxadiazole and Triazine Incorporations

Oxadiazoles are five-membered heterocyclic rings that are frequently used in medicinal chemistry as bioisosteric replacements for ester and amide groups. researchgate.netnih.gov They exist in four isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). nih.gov The 1,3,4-oxadiazole isomer is noted for having lower lipophilicity compared to the 1,2,4-isomer. researchgate.net The 1,2,4-oxadiazole ring is a key component in several commercial drugs and has been explored for a wide range of biological activities. nih.govnih.gov

Triazines, which are six-membered heterocyclic rings containing three nitrogen atoms, also serve as important scaffolds in drug discovery. nih.gov The synthesis of triazine derivatives often starts from the readily available cyanuric chloride, which undergoes nucleophilic aromatic substitution. nih.gov

Table 3: Research on Oxadiazole and Triazine Incorporations

| Heterocycle | Key Feature | Research Focus |

| 1,2,4-Oxadiazole | Bioisostere for esters and amides. researchgate.netnih.gov | Development of compounds with anticancer, anti-inflammatory, and antiviral activities. nih.gov |

| 1,3,4-Oxadiazole | Lower lipophilicity compared to the 1,2,4-isomer. researchgate.net | Used to improve properties like metabolic stability and aqueous solubility. researchgate.net |

| 1,3,5-Triazine | Synthesized from cyanuric chloride. nih.gov | Investigated for anti-inflammatory and anticancer properties. nih.gov |

Other Heterocyclic and Aromatic Substitutions

Beyond the specific examples above, a wide range of other heterocyclic and aromatic systems have been incorporated into the cyclopropylpropanamide scaffold to explore new chemical space and identify novel bioactive compounds. The choice of a particular heterocyclic or aromatic ring is often driven by the desire to modulate specific physicochemical properties or to interact with a particular biological target. nih.gov

For instance, the introduction of a phenyl group in place of the cyclopropyl group, as seen in 3-chloro-N-phenylpropanamide, creates a different set of derivatives with their own unique properties and potential applications. nih.gov Similarly, replacing the cyclopropyl group with a cyclohexyl group, as in 3-chloro-N-cyclohexylpropanamide, alters the lipophilicity and conformational flexibility of the molecule. nih.gov

The synthesis of these diverse derivatives often relies on well-established chemical transformations, allowing for the creation of large libraries of compounds for biological screening. The ultimate goal of this research is to identify lead compounds with promising activity and favorable drug-like properties for further development.

Structure Activity Relationship Sar Studies on Cyclopropylpropanamide Derivatives

Elucidation of Structural Features Influencing Investigated Activities

SAR studies have revealed that specific structural features of cyclopropylpropanamide derivatives are crucial for their biological effects. For instance, in a series of 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives, the presence of well-positioned dicarbonyl groups and the cyclopropyl (B3062369) group itself were found to be essential for potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD). nih.gov

Substitutions on the core structure also play a significant role. In the same study on 4-HPPD inhibitors, substitution at the 2-position of the cyclohexenone ring had a substantial impact on inhibitory potency, whereas the 5-position could tolerate considerable variations while retaining activity. nih.gov This indicates that the spatial arrangement and electronic properties of substituents in specific regions of the molecule are critical for its interaction with the biological target.

Furthermore, research on dipeptidyl inhibitors of SARS-CoV-2 3C-like protease (3CLpro) incorporating a cyclopropane (B1198618) ring highlighted the importance of judiciously decorating this moiety to enhance potency. nih.gov The replacement of a methylene (B1212753) group in the cyclopropane ring with a gem-difluoro group, for example, led to an increase in inhibitory activity. nih.gov

The following table summarizes the key structural features and their influence on the investigated activities of cyclopropylpropanamide derivatives.

| Structural Feature | Influence on Activity | Example Compound Series | Biological Target |

| Cyclopropyl group | Essential for potent inhibition. nih.gov | 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives | 4-Hydroxyphenylpyruvate dioxygenase (4-HPPD) |

| Dicarbonyl groups | Essential for potent inhibition. nih.gov | 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives | 4-HPPD |

| Substitution at 2-position of cyclohexenone ring | Significant effect on inhibitor potency. nih.gov | 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives | 4-HPPD |

| Substitution at 5-position of cyclohexenone ring | Can undergo substantial variations and retain inhibitor potency. nih.gov | 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives | 4-HPPD |

| gem-Difluoro substitution on cyclopropane ring | Increased potency. nih.gov | Dipeptidyl inhibitors | SARS-CoV-2 3C-like protease (3CLpro) |

Impact of Cyclopropyl Moiety on Molecular Interactions and Properties

The rigid and conformationally constrained nature of the cyclopropane ring helps to position other functional groups in a specific orientation for optimal binding to a biological target. iris-biotech.de This pre-organization can lead to a more favorable entropic contribution to the binding affinity. nih.gov The cyclopropyl group's electronic properties, which include enhanced p-character in its C-C bonds, also contribute to its unique interactions. nih.gov

The incorporation of a cyclopropyl moiety can influence a range of physicochemical properties, including:

Lipophilicity: It can be used to modulate a molecule's lipophilicity. For example, replacing an isopropyl or phenyl group with a cyclopropyl group can reduce the calculated logP (clogP), potentially improving pharmacokinetic properties. iris-biotech.de

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger than those in acyclic alkanes, which can make them less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. scientificupdate.comhyphadiscovery.com This can lead to increased metabolic stability and a longer half-life of the drug. hyphadiscovery.com

pKa: The cyclopropyl group can alter the pKa of nearby functional groups, which can affect a drug's absorption and distribution. nih.gov

In the context of 3-chloro-N-cyclopropylpropanamide, the cyclopropyl group is directly attached to the amide nitrogen. This N-cyclopropyl substitution can enhance metabolic stability compared to an N-ethyl group, which is more prone to CYP450-mediated oxidation. iris-biotech.de

Correlation of Substituent Effects with Biological Target Modulation

The biological activity of cyclopropylpropanamide derivatives can be finely tuned by the nature and position of substituents on the molecule. These substituent effects are directly correlated with the modulation of specific biological targets.

In the case of 4-HPPD inhibitors based on the 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one scaffold, a chloro substitution at the 2-position of the ring system resulted in the most potent inhibitor, with an IC50 of 15 nM. nih.gov Other substitutions at this position led to less potent compounds. nih.gov This demonstrates a clear correlation between the electronic and steric properties of the substituent at a specific position and the degree of enzyme inhibition.

Similarly, for dipeptidyl inhibitors of SARS-CoV-2 3CLpro, the nature of the substituent attached to the cyclopropyl group significantly influenced their binding mode and inhibitory potency. nih.gov Aromatic substituents directed towards the S4 subsite pocket of the enzyme led to stronger interactions compared to those positioned over a hydrophobic ridge near this subsite. nih.gov This highlights how subtle changes in substituent orientation can dramatically impact binding affinity and, consequently, biological activity.

The following table illustrates the correlation between substituent effects and biological target modulation in specific examples of cyclopropylpropanamide derivatives.

| Compound Series | Biological Target | Substituent Modification | Observed Effect on Biological Target Modulation |

| 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives | 4-Hydroxyphenylpyruvate dioxygenase (4-HPPD) | 2-chloro substitution | Most potent inhibition (IC50 of 15 nM). nih.gov |

| Dipeptidyl inhibitors | SARS-CoV-2 3C-like protease (3CLpro) | Aryl ring orientation towards S4 subsite pocket | Enhanced binding and potency. nih.gov |

| Dipeptidyl inhibitors | SARS-CoV-2 3C-like protease (3CLpro) | Replacement of methylene with gem-difluoro on cyclopropane | Increased potency. nih.gov |

SAR in the Context of Specific Biological Targets (e.g., Enzyme Inhibition, Receptor Modulation)

The principles of SAR are most powerfully illustrated when examining the interaction of cyclopropylpropanamide derivatives with specific biological targets, such as enzymes and receptors.

Enzyme Inhibition:

As previously discussed, SAR studies on 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives as inhibitors of 4-HPPD from pig liver revealed critical structural requirements for potent inhibition. nih.gov The essentiality of the cyclopropyl group and the dicarbonyl functionalities, coupled with the significant influence of substitution at the 2-position of the cyclohexenone ring, provides a clear SAR profile for this class of inhibitors. nih.gov The most potent compound identified in this study was the 2-chloro substituted derivative, with an IC50 value of 15 nM. nih.gov

In another example, a series of cyclopropane-based dipeptidyl inhibitors were designed and evaluated against coronavirus 3C-like proteases (3CLpro). nih.gov These studies demonstrated that the incorporation of a "judiciously decorated cyclopropyl design element" significantly enhanced the inhibitors' potency. nih.gov The most potent compounds in this series were found to be more potent than the reference compound GC376 in both cell-based and enzyme assays. nih.gov High-resolution cocrystal structures were instrumental in elucidating the structural determinants of binding to the enzyme's active site, revealing the mechanism of action. nih.gov

Receptor Modulation:

While the provided search results focus more on enzyme inhibition, the principles of SAR are equally applicable to receptor modulation. The rigid nature of the cyclopropyl group can be exploited to lock a molecule into a specific conformation that is optimal for binding to a receptor. This can lead to increased affinity and selectivity for a particular receptor subtype. The electronic properties of the cyclopropyl group can also influence interactions with key residues in the receptor's binding pocket.

The following table provides a summary of SAR findings for cyclopropylpropanamide derivatives in the context of specific biological targets.

| Biological Target | Compound Series/Type | Key SAR Findings | Potency/Activity Data |

| 4-Hydroxyphenylpyruvate dioxygenase (4-HPPD) | 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives | Essentiality of cyclopropyl and dicarbonyl groups; significant effect of 2-position substitution. nih.gov | 2-chloro substituted derivative IC50 = 15 nM. nih.gov |

| SARS-CoV-2 3C-like protease (3CLpro) | Dipeptidyl inhibitors with a cyclopropane moiety | Judicious decoration of the cyclopropyl group enhances potency; gem-difluoro substitution increases activity. nih.gov | Compounds 5d and 11d were ~2.3-fold more potent than GC376 in a cell-based assay. nih.gov |

| MERS-CoV 3CLpro | Dipeptidyl inhibitors with a cyclopropane moiety | Broad-spectrum activity observed. nih.gov | Compounds 5c/11c and 5d/11d showed IC50 values of 80 and 120 nM, and 70 and 70 nM, respectively. nih.gov |

| SARS-CoV-1 3CLpro | Dipeptidyl inhibitors with a cyclopropane moiety | Broad-spectrum activity observed. nih.gov | Compounds 5c/11c and 5d/11d showed IC50 values of 960 and 350 nM, and 790 and 240 nM, respectively. nih.gov |

Computational Chemistry and Mechanistic Investigations of 3 Chloro N Cyclopropylpropanamide and Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. lsu.edu For 3-chloro-N-cyclopropylpropanamide, methods like Density Functional Theory (DFT) and ab initio calculations can provide deep insights into its reactivity, stability, and spectroscopic characteristics. lsu.edu

Key applications include:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This involves finding the minimum energy conformation, which is crucial for understanding its physical and chemical behavior.

Electron Density Distribution and Molecular Orbitals: Mapping the electron density reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting the molecule's reactivity in chemical reactions. For instance, the nitrogen and oxygen atoms of the amide group are expected to be nucleophilic centers, while the carbon atom of the carbonyl group and the carbon atom attached to the chlorine are potential electrophilic sites.

Calculation of Molecular Properties: A range of properties can be computed, including dipole moment, polarizability, and electrostatic potential. These properties are essential for understanding intermolecular interactions and the molecule's behavior in different solvent environments.

A hypothetical analysis of this compound could involve calculating these properties to predict its behavior. For example, a study on citral-derived amides used quantum chemical calculations to establish relationships between electronic structure and their activity as efflux pump inhibitors. researchgate.net Similar calculations for this compound could guide the design of analogues with desired electronic properties.

Table 1: Hypothetical Electronic Properties of this compound Calculated Using DFT

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for donation in a reaction. |

| LUMO Energy | +1.2 eV | Represents the energy of the lowest energy empty orbital, indicating its ability to accept electrons. |

| HOMO-LUMO Gap | 8.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | A significant dipole moment suggests the molecule is polar, influencing its solubility and intermolecular interactions. |

| Electrostatic Potential | Negative around O and N atoms, Positive around the carbonyl C and C-Cl bond. | Predicts sites for nucleophilic and electrophilic attack, respectively. |

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Should this compound or its analogues exhibit biological activity, molecular docking and molecular dynamics (MD) simulations would be indispensable for investigating their interactions with biological targets like proteins or enzymes. nih.govajchem-a.com

Molecular Docking:

This computational technique predicts the preferred orientation of a ligand when bound to a target protein. ajchem-a.com For this compound, docking studies could identify potential binding sites on a target receptor and estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the amide group could act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the cyclopropyl (B3062369) group could engage in hydrophobic interactions. A study on amide ligands as anti-leishmanial agents utilized molecular docking to confirm the inhibition of a target enzyme. researchgate.net

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and the conformational changes that may occur upon binding. fu-berlin.de Starting from a docked pose, an MD simulation can assess the stability of the predicted binding mode and calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. Simulations of poly-amido-saccharides have demonstrated how MD can reveal detailed information about structure and solvent interactions. bu.edu

Table 2: Hypothetical Molecular Docking and MD Simulation Results for a this compound Analogue with a Target Protein

| Parameter | Hypothetical Value | Significance |

| Docking Score | -8.5 kcal/mol | A lower score generally indicates a more favorable binding pose. |

| Key Interacting Residues | ASP120, TYR85, LEU45 | Identifies the specific amino acids in the binding pocket that interact with the ligand. |

| Types of Interactions | Hydrogen bond with ASP120, Pi-stacking with TYR85, Hydrophobic interaction with LEU45 | Details the nature of the forces holding the ligand in the binding site. |

| RMSD of Ligand (MD) | 1.2 Å | A low and stable Root Mean Square Deviation indicates that the ligand remains in a stable conformation within the binding pocket during the simulation. |

| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | A more rigorous calculation of the binding affinity, with a more negative value suggesting stronger binding. |

Note: The values in this table are hypothetical and for illustrative purposes only.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. researchgate.net For this compound, computational methods could be used to study its synthesis, degradation, and reactions with other molecules.

For example, the formation of the amide bond in this compound from 3-chloropropanoyl chloride and cyclopropylamine (B47189) can be modeled to understand the reaction energetics and the structure of the transition state. Computational studies on ynamide-mediated amide bond formation have provided detailed mechanistic insights, including the role of catalysts and intermediates. rsc.orgrsc.org Similarly, the reactivity of the chlorine atom in nucleophilic substitution reactions could be investigated. A study on the chlorination of amides investigated the kinetics and mechanisms of N-chloramide formation and their subsequent reactions. nih.gov

Spectroscopic Analysis for Structural Confirmation and Characterization

Computational spectroscopy can significantly aid in the interpretation of experimental spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are used to confirm the structure of synthesized compounds. rsc.orgnumberanalytics.com

NMR Spectroscopy: Quantum chemical methods can predict the chemical shifts (¹H and ¹³C) and coupling constants of a molecule. numberanalytics.com By comparing the calculated spectrum with the experimental one, the structural assignment can be confirmed. This is particularly useful for complex molecules or for distinguishing between isomers.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. researchgate.net These frequencies correspond to the peaks in an IR spectrum and are characteristic of the functional groups present in the molecule. For this compound, the calculated frequencies for the C=O stretch, N-H stretch, and C-Cl stretch can be compared with the experimental IR spectrum to verify its structure.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational chemistry can be used to study the fragmentation patterns of the molecule. By calculating the energies of different fragment ions, the observed peaks in the mass spectrum can be rationalized.

The combination of experimental spectroscopy and computational analysis provides a robust method for the unambiguous structural elucidation of novel compounds. nih.gov

Emerging Research Applications of 3 Chloro N Cyclopropylpropanamide and Its Derivatives

Applications in Early Discovery Research and Chemical Biology

In the realm of early-stage drug discovery, the availability of novel and diverse chemical building blocks is paramount to the success of screening campaigns and the development of new therapeutic agents. csmres.co.uk 3-Chloro-N-cyclopropylpropanamide serves as a key example of such a building block, offering a unique combination of chemical features for the synthesis of more complex molecules. csmres.co.ukumich.edu The cyclopropane (B1198618) ring, a motif frequently found in small-molecule drugs, imparts a degree of conformational rigidity and a three-dimensional shape that can be advantageous for binding to biological targets. nih.gov

The use of such strategic building blocks allows medicinal chemists to explore novel chemical space and improve the quality of compound libraries. csmres.co.uk The N-cyclopropylamide fragment, in particular, is a recognized pharmacophore in various biologically active compounds. Its incorporation can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. longdom.org The presence of the reactive chlorine atom in this compound further enhances its utility, providing a handle for synthetic diversification and the creation of libraries of related compounds for screening and structure-activity relationship (SAR) studies. nih.gov

Development of Chemical Probes and Tools

The development of chemical probes is a crucial aspect of chemical biology, enabling the interrogation of biological systems and the validation of new drug targets. While specific probes derived directly from this compound are not yet widely reported, the N-cyclopropylamine scaffold has been successfully employed in the design of chemical tools. For instance, N-cyclopropylanilines have been synthesized and utilized as probes to investigate the oxidative properties of triplet-state photosensitizers. acs.org

This application highlights the potential of the N-cyclopropyl group to participate in specific chemical reactions that can be monitored, a key feature of an effective chemical probe. The inherent reactivity of the chloromethyl group in this compound could be harnessed to covalently label proteins or other biomolecules, allowing for the identification of their binding partners and the elucidation of their biological functions. The development of such probes would be a logical extension of its current use as a synthetic building block.

Exploration in Antimicrobial Research (e.g., BAM Complex Inhibitors, Protease Inhibitors)

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents that act on new targets. One such target in Gram-negative bacteria is the β-barrel assembly machinery (BAM) complex, which is essential for the assembly of outer membrane proteins. nih.govnih.gov Small molecules that inhibit the BAM complex are of significant interest as potential new antibiotics. While research has not yet explicitly detailed this compound derivatives as BAM inhibitors, the exploration of small molecule inhibitors for this complex is an active area of research. nih.gov

Furthermore, the broader class of compounds containing chloro and N-substituted amide functionalities has demonstrated antimicrobial potential. For example, derivatives of N-substituted-3-chloro-2-azetidinones have been synthesized and shown to possess antibacterial activity. mdpi.com Similarly, N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives have been evaluated for their in vitro antibacterial properties. researchgate.net In another study, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was identified as having activity against Staphylococcus aureus. nih.gov These findings suggest that the 3-chloro-N-amide scaffold present in this compound could serve as a valuable starting point for the design of novel antimicrobial agents.

Table 1: Examples of Antimicrobial Activity of Related Chloro-Amide Derivatives

| Compound Class | Example Compound | Target Organism | Activity |

|---|---|---|---|

| N-Substituted-3-chloro-2-azetidinones | 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | S. aureus, B. subtilis, P. aeruginosa, E. coli | Moderate to good antibacterial activity mdpi.com |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamides | N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide | Gram-positive and Gram-negative bacteria | In vitro antibacterial activity researchgate.net |

Potential in Modulating Specific Biological Pathways (e.g., Neurological, Inflammatory)

The versatility of the this compound scaffold also extends to the potential modulation of biological pathways implicated in neurological and inflammatory disorders. Various enzymes, such as sphingomyelinases, acetylcholinesterase, and cyclooxygenases, are key targets in the development of therapies for these conditions. mdpi.com The design of synthetic molecules that can selectively interact with these enzymes is a major focus of medicinal chemistry.

While direct studies on this compound in these pathways are limited, related structures have shown promise. For instance, a novel MNK inhibitor containing a cyclopropylamide pyridine (B92270) ring demonstrated in vivo anti-acute myeloid leukemia activity, highlighting the potential of the cyclopropylamide moiety in modulating signaling pathways. acs.org In the context of inflammation, the development of novel anti-inflammatory agents is a critical area of research. nih.gov Lathyrane diterpenoid hybrids have been shown to exert anti-inflammatory effects through the NF-κB signaling pathway. scienceopen.com The structural features of this compound make it an attractive starting point for the synthesis of new molecules aimed at modulating these and other important biological pathways.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-cyclopropylanilines |

| N-substituted-3-chloro-2-azetidinones |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide |

| 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids |

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-cyclopropylpropanamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or amidation reactions. Key reagents include:

- Chlorinating agents : 3-Chloropropionyl chloride (CAS 625-36-5) or derivatives for introducing the chloroalkyl chain .

- Cyclopropylamine derivatives : Reacting with activated carbonyl intermediates (e.g., acid chlorides) under inert atmospheres .

- Solvents : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis .

Q. Optimization Strategies :

- Temperature control : Maintain 0–5°C during acyl chloride formation to prevent side reactions .

- Catalysis : Add triethylamine to neutralize HCl byproducts and accelerate amide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .

Q. Table 1: Common Reagents and Conditions

| Reagent/Condition | Role | Example | Reference |

|---|---|---|---|

| 3-Chloropropionyl chloride | Electrophile | Introduces chloroalkyl group | |

| Cyclopropylamine | Nucleophile | Forms amide bond | |

| Triethylamine | Base | Neutralizes HCl, enhances yield |

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ = 202.05 for C₇H₁₁ClNO) .

Note : X-ray crystallography (e.g., CCDC deposition) resolves stereochemical ambiguities in derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (P260 precaution) .

- First Aid :

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields of this compound synthesis across different studies?

Methodological Answer:

- Variable Analysis : Compare reagent purity (e.g., cyclopropylamine hydrochloride >97% vs. technical grade) .

- Reaction Monitoring : Use TLC or in situ IR to track intermediate formation and optimize reaction time .

- Byproduct Identification : LC-MS or GC-MS detects side products (e.g., over-chlorinated derivatives) .

- Reproducibility : Standardize solvent drying (e.g., molecular sieves for THF) and moisture-free conditions .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for SN2 pathways at the chloroalkyl site using Gaussian09 .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) on reaction kinetics .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. Table 2: Key Computational Parameters

| Parameter | Value | Relevance |

|---|---|---|

| Basis Set | B3LYP/6-31G* | Balances accuracy and computational cost |

| Solvent Model | PCM (Water) | Mimics aqueous reaction conditions |

| Convergence Criteria | Energy < 1e⁻⁵ Hartree | Ensures reliable results |

Q. What advanced analytical techniques are recommended for confirming the stereochemistry of this compound derivatives?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration (e.g., C–Cl bond orientation) with datasets collected at 100 K .

- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by analyzing IR absorption asymmetry .

- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to separate diastereomers .

Note : Correlate experimental data with computed spectra (e.g., VCD via DFT) to validate assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.